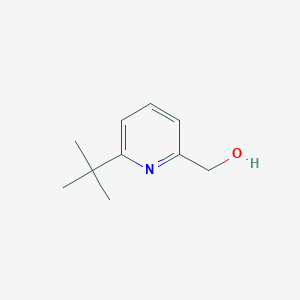

(6-Tert-butylpyridin-2-yl)methanol

Description

Propriétés

Formule moléculaire |

C10H15NO |

|---|---|

Poids moléculaire |

165.23 g/mol |

Nom IUPAC |

(6-tert-butylpyridin-2-yl)methanol |

InChI |

InChI=1S/C10H15NO/c1-10(2,3)9-6-4-5-8(7-12)11-9/h4-6,12H,7H2,1-3H3 |

Clé InChI |

ZTOVDWLNTBSBLC-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)C1=CC=CC(=N1)CO |

Origine du produit |

United States |

Synthetic Methodologies for 6 Tert Butylpyridin 2 Yl Methanol

Established Synthetic Pathways

The synthesis of (6-Tert-butylpyridin-2-yl)methanol (B6244742) can be approached through several established pathways, primarily involving either the construction of the substituted pyridine (B92270) core followed by functional group manipulation or the direct modification of a pre-formed pyridine ring.

Multi-step Reaction Sequences for Core Structure Formation

Multi-step syntheses allow for the controlled and sequential introduction of the required functional groups onto the pyridine scaffold. A common strategy begins with a commercially available or easily synthesized substituted pyridine, which is then elaborated to the final product.

One plausible and frequently utilized approach involves the use of cross-coupling reactions to introduce the tert-butyl group onto a pre-functionalized pyridine ring. For instance, a synthetic sequence can commence with (6-Bromo-pyridin-2-yl)methanol. The key transformation in this route is a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Negishi reaction, to form the carbon-carbon bond between the pyridine ring and the tert-butyl group.

In a Suzuki coupling, the bromopyridine derivative would be reacted with a tert-butylboronic acid or a related boronate ester in the presence of a palladium catalyst and a base. The Negishi coupling offers an alternative, involving the reaction of the bromopyridine with an organozinc reagent, specifically tert-butylzinc chloride, also catalyzed by a palladium complex. This method is noted for its functional group tolerance and high efficiency. researchgate.netnih.gov

Another viable multi-step pathway starts with 6-tert-butyl-2-picoline. This route focuses on the oxidation of the methyl group at the 2-position. The oxidation can be performed in a two-step sequence: initial oxidation to the corresponding aldehyde, 6-tert-butyl-2-pyridinecarboxaldehyde, followed by a selective reduction of the aldehyde to the primary alcohol. Catalytic oxidation methods, potentially using V2O5/TiO2 catalysts, are employed for the selective oxidation of picolines to their corresponding carboxylic acids or aldehydes, which can be a green alternative to stoichiometric oxidants. rsc.orgresearchgate.net

Direct Synthetic Approaches to this compound

The reduction of this aldehyde to the target alcohol is a highly efficient and direct conversion. This transformation is typically achieved with high selectivity using a variety of reducing agents. Common reagents for this purpose include sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent like methanol (B129727) or ethanol (B145695), or lithium aluminum hydride (LiAlH4) in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). The choice of reducing agent can be tailored based on the presence of other functional groups in the molecule to avoid unwanted side reactions. Patents describing the synthesis of related pyridine carboxaldehydes often detail their subsequent reduction to the corresponding alcohols, highlighting this as a standard and reliable synthetic step. google.comgoogle.com

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficiency and yield of the synthesis of this compound are highly dependent on the careful optimization of reaction conditions. This is particularly crucial for catalytic steps, such as the cross-coupling reactions used to introduce the tert-butyl group.

Influence of Solvent Systems and Reagents

The choice of solvent, base, and catalyst system significantly impacts the outcome of cross-coupling reactions. For a Suzuki-Miyaura coupling of a bromo-pyridine with a boronic acid, a systematic optimization would explore these parameters to maximize the yield of the desired product. The data presented below is illustrative of a typical optimization process for such a reaction.

Table 1: Optimization of Reagents for a Model Suzuki-Miyaura Coupling Reaction

| Entry | Catalyst (mol%) | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene (B28343) | 55 |

| 2 | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene | 65 |

| 3 | Pd(dppf)Cl₂ (5) | K₃PO₄ | Toluene | 78 |

| 4 | Pd(dppf)Cl₂ (5) | K₃PO₄ | 1,4-Dioxane | 85 |

| 5 | Pd(dppf)Cl₂ (5) | NaOtBu | 1,4-Dioxane | 82 |

Data is illustrative and based on findings from related Suzuki-Miyaura coupling reactions. mdpi.commdpi.com

Effects of Temperature, Pressure, and Reaction Time

Temperature and reaction time are fundamental parameters that must be optimized to ensure the reaction proceeds to completion without significant decomposition or side-product formation. Pressure is generally less of a factor in these liquid-phase reactions unless volatile reactants or solvents are used at elevated temperatures.

Table 2: Optimization of Temperature and Time for a Model Suzuki-Miyaura Coupling Reaction

| Entry | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | 60 | 12 | 65 |

| 2 | 80 | 12 | 85 |

| 3 | 100 | 12 | 83 |

| 4 | 80 | 6 | 70 |

Data is illustrative and based on findings from related Suzuki-Miyaura coupling reactions. mdpi.com

As shown in the table, increasing the temperature from 60 °C to 80 °C significantly improves the yield. However, a further increase to 100 °C may not lead to a better outcome and could potentially cause degradation of the catalyst or reactants. Similarly, the reaction time needs to be sufficient to allow for complete conversion, with the yield plateauing after a certain point. Deep learning models have also been explored to predict optimal reaction conditions for Suzuki-Miyaura reactions, offering a modern approach to optimization. rsc.org

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of pyridine derivatives is an area of growing importance, aiming to reduce the environmental impact of chemical processes. nih.gov These principles can be applied to the synthesis of this compound in several ways.

One key aspect is the use of environmentally benign solvents. Research has shown that cross-coupling reactions, such as the Suzuki coupling, can be effectively carried out in water or alcohols like methanol, which are greener alternatives to traditional organic solvents like toluene or dioxane. mdpi.comresearchgate.net The development of catalysts that are active in these green solvents is a critical area of research. For example, animal-bone-meal-supported palladium has been demonstrated as an effective heterogeneous catalyst for Suzuki reactions in water, which can be easily recovered and reused. researchgate.net

Energy efficiency is another pillar of green chemistry. Microwave-assisted synthesis has emerged as a powerful tool to accelerate reaction times and often improve yields in the synthesis of heterocyclic compounds, including pyridines. nih.gov This technique can significantly reduce the energy consumption compared to conventional heating methods.

Furthermore, the concept of atom economy encourages the design of synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multi-component reactions (MCRs), where multiple starting materials react in a single step to form a complex product, are an excellent example of this principle. While a specific MCR for this compound may not be established, the development of such routes for substituted pyridines is an active field of research and represents a key goal for green synthesis. researchgate.net The catalytic oxidation of picolines using air as the oxidant is another example of a greener approach, avoiding the use of stoichiometric heavy metal oxidants. rsc.org

Stereoselective Synthesis of Chiral Analogues and Intermediates

The primary route for obtaining chiral analogues of this compound involves the enantioselective reduction of the corresponding ketone. This transformation is critical as it establishes the stereocenter at the carbinol carbon. Several powerful techniques have been developed for the asymmetric reduction of ketones, which can be broadly categorized into two main approaches: catalyst-based reductions (including transition-metal catalysis and organocatalysis) and biocatalytic reductions.

A significant challenge in the asymmetric synthesis of analogues of this compound is the influence of the bulky tert-butyl group at the 6-position of the pyridine ring. This substituent can exert considerable steric hindrance, potentially affecting the approach of the reducing agent to the carbonyl group and thereby influencing both the reactivity and the stereoselectivity of the reduction.

Transition-Metal-Catalyzed Asymmetric Reductions

Transition-metal-catalyzed asymmetric hydrogenation and transfer hydrogenation are among the most robust and widely used methods for the enantioselective reduction of ketones. These methods typically employ a chiral catalyst, which is a complex of a transition metal (such as ruthenium, rhodium, or iridium) with a chiral ligand. The chiral ligand creates a chiral environment around the metal center, which directs the hydrogenation or hydrogen transfer to one of the two prochiral faces of the ketone, leading to the preferential formation of one enantiomer of the alcohol.

For the synthesis of chiral pyridyl alcohols, catalysts based on ruthenium and rhodium complexed with chiral phosphine (B1218219) ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), have proven to be particularly effective. The general applicability of these catalysts to 2-acylpyridines suggests they are a viable option for the synthesis of chiral analogues of this compound. The choice of metal, ligand, and reaction conditions (including solvent, temperature, and pressure) is crucial for achieving high yields and enantioselectivities.

A closely related transformation, the direct asymmetric reductive amination (DARA) of 2-acetyl-6-substituted pyridines, has been shown to be highly efficient. This reaction, which produces chiral amines instead of alcohols, highlights the critical role of the substituent at the 6-position in achieving high enantioselectivity. This suggests that for the asymmetric reduction of 6-tert-butyl-2-acylpyridines, the steric and electronic properties of the tert-butyl group will be a key factor in determining the success of the stereoselective transformation.

Biocatalytic Reductions

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. The use of whole microbial cells or isolated enzymes (such as alcohol dehydrogenases) for the reduction of ketones can provide access to chiral alcohols with very high enantiomeric excess (ee) under mild reaction conditions.

The microbial enantioselective reduction of various acetylpyridine derivatives has been successfully demonstrated. Different microorganisms can exhibit different stereoselectivities, leading to either the (R)- or (S)-enantiomer of the corresponding alcohol. For instance, various yeast strains are known to reduce acetylpyridines with high enantioselectivity. The outcome of these reactions is often dependent on the specific microbial strain and the reaction conditions, such as pH, temperature, and the presence of co-factors like NADH. While specific studies on the biocatalytic reduction of 6-tert-butyl-2-acylpyridines are not readily found, the established success with other substituted pyridyl ketones makes this a promising avenue for investigation.

Data on Stereoselective Synthesis of Related Chiral Pyridyl Alcohols

While specific research data on the stereoselective synthesis of chiral analogues of this compound is not prevalent in the reviewed literature, the table below presents representative data for the asymmetric reduction of other pyridyl ketones, illustrating the potential of these methods. This data serves as a valuable reference for the development of synthetic routes to the target compound and its analogues.

| Precursor Ketone | Catalyst/Biocatalyst | Product | Yield (%) | Enantiomeric Excess (ee) (%) |

| 2-Acetylpyridine | Rhodotorula rubra | (S)-1-(Pyridin-2-yl)ethanol | 85 | >99 |

| 2-Acetylpyridine | Lactobacillus kefir | (S)-1-(Pyridin-2-yl)ethanol | 98 | >99 |

| 3-Acetylpyridine | Candida maris | (R)-1-(Pyridin-3-yl)ethanol | >95 | 98 |

| 4-Acetylpyridine | Pichia angusta | (S)-1-(Pyridin-4-yl)ethanol | 92 | >99 |

| 2-Benzoylpyridine | RuCl₂(S-BINAP)(dmf)n | (S)-Phenyl(pyridin-2-yl)methanol | 95 | 97 |

This table is for illustrative purposes and is based on data for related, but not identical, compounds.

Coordination Chemistry of 6 Tert Butylpyridin 2 Yl Methanol

Ligand Design and Coordination Modes of (6-Tert-butylpyridin-2-yl)methanol (B6244742)

The design of this compound as a ligand is centered around the interplay of its constituent parts: the pyridine (B92270) ring, the methanol (B129727) group, and the tertiary-butyl substituent. These components dictate its coordination behavior with metal ions.

Denticity and Chelating Properties

This compound typically functions as a bidentate, monoanionic ligand. Coordination occurs through the nitrogen atom of the pyridine ring and the deprotonated oxygen atom of the methanol group. sacredheart.edursc.orgmdpi.com This N,O-chelation forms a stable five-membered ring with the metal center, a common and stable arrangement for picolinate-based ligands. researchgate.net The ability of the ligand to interact with transition metals both covalently through the deprotonated oxygen and through hemilabile coordination via the nitrogen is a key feature of pyridinyl alcohols. mdpi.com This dual donor behavior allows these "pyalk" ligands to modulate the electronic and steric properties of the resulting metal complex. sacredheart.edu

Influence of the Tertiary-Butyl Substituent on Steric Hindrance

The tertiary-butyl group at the 6-position of the pyridine ring is a defining feature of this ligand, exerting significant steric influence. wikipedia.org Steric hindrance is the slowing of chemical reactions due to steric bulk and can be exploited to control selectivity. wikipedia.org In the context of this compound, this bulky group flanks the coordination site of the pyridine nitrogen. This steric crowding can influence the geometry of the resulting metal complex, potentially preventing the coordination of additional ligands or favoring lower coordination numbers at the metal center. nih.gov Furthermore, steric hindrance between adjacent groups can affect torsional bond angles within the complex. wikipedia.org This effect has been observed in related systems where bulky substituents on pyridyl rings have a large impact on the metal coordination characteristics, even leading to unusual three-coordinate cations in some lithium complexes. nih.gov The steric bulk can also play a role in stabilizing reactive intermediates and influencing the catalytic activity of the metal complexes.

Electronic Properties of the Pyridine-Methanol Ligand

The electronic properties of this compound are a combination of the effects from the pyridine ring, the tert-butyl group, and the alkoxide donor. The pyridine ring itself is a π-electron deficient system. mdpi.com However, the tertiary-butyl group is a well-known electron-donating group (EDG) through an inductive effect. This donation of electron density increases the basicity of the pyridine nitrogen, enhancing its σ-donor capability to a metal center. nih.govrsc.org

Upon deprotonation, the alkoxide oxygen becomes a strong σ- and π-donor, significantly influencing the electronic environment of the metal. sacredheart.edumdpi.com This strong electron donation from the alkoxide can stabilize higher oxidation states of the coordinated metal. sacredheart.edu The combination of the electron-donating tert-butyl group and the strongly donating alkoxide makes this compound a robust, electron-rich ligand capable of supporting a variety of metal centers in different oxidation states. Studies on related substituted pyridine ligands have shown that electron-donating groups increase the electron density around the metal center, which can influence properties like redox potentials and reactivity. nih.govfrontiersin.org

Synthesis and Characterization of Metal Complexes with this compound

The synthesis of metal complexes with this compound generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The deprotonation of the methanol group is often facilitated by the addition of a base.

Transition Metal Complexes

A common method for synthesizing transition metal complexes with this ligand involves reacting it with a metal halide or acetate (B1210297) salt in a solvent like methanol or ethanol (B145695). ub.edumdpi.com The reaction of the ligand with one equivalent of a metal salt often yields the desired complex. mdpi.com For instance, a general procedure could involve stirring the ligand and a metal salt, such as manganese(II) chloride or cobalt(II) chloride, in a 1:1 or 2:1 ligand-to-metal ratio in a solvent like methanol. mdpi.comrsc.orgfigshare.com The resulting complexes can be isolated as solids upon solvent removal or precipitation.

Characterization of these complexes is typically achieved through a combination of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: Can confirm the coordination of the ligand by observing shifts in the vibrational frequencies of the pyridine ring and the C-O bond.

NMR Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can elucidate the structure of the complex in solution. researchgate.net

UV-Visible Spectroscopy: Provides information about the electronic transitions within the complex, which is particularly useful for d-block elements. nih.govacs.org

Magnetic Susceptibility Measurements: These are used to determine the magnetic properties of paramagnetic complexes, providing insight into the number of unpaired electrons and the spin state of the metal ion. nih.gov

Below is a table showing representative characterization data for a hypothetical transition metal complex.

| Property | Data |

| Formula | [M(C10H14NO)2] |

| Coordination Geometry | Distorted Tetrahedral/Square Planar |

| Key IR Peaks (cm⁻¹) | ~1600 (pyridine ring stretch), ~1080 (C-O stretch) |

| UV-Vis λmax (nm) | Dependent on the specific transition metal (d-d transitions, LMCT) |

| Magnetic Moment (µB) | Varies with the metal ion and its spin state (e.g., ~5.9 for high-spin Mn(II)) |

Note: This table is illustrative and actual values will vary depending on the specific metal and complex.

Main Group Metal Complexes

The synthesis of main group metal complexes with this compound can be achieved through similar methods as those for transition metals, often involving salt metathesis reactions. nih.gov For example, the ligand can first be deprotonated with a strong base like an organolithium reagent or an alkali metal hydride to form the lithium or sodium salt of the alkoxide. This intermediate can then be reacted with a main group metal halide (e.g., AlCl₃, SnCl₄) to yield the desired complex. researchgate.net The reaction of bulky pyridyl-based ligands with n-butyllithium or other alkali metal alkyls is a known route to form organoalkali metal complexes. researchgate.net

Characterization techniques for main group complexes are similar to those used for transition metal complexes, with a strong reliance on X-ray crystallography and NMR spectroscopy. nih.gov

The table below shows potential data for a main group metal complex.

| Property | Data |

| Formula | [M(C10H14NO)nClm] (n and m vary with the metal's oxidation state) |

| Coordination Geometry | Varies (e.g., Tetrahedral for Al(III), Octahedral for Sn(IV)) |

| Key ¹H NMR Shifts (ppm) | Shifts in pyridine and CH₂ protons upon coordination |

| Key ¹³C NMR Shifts (ppm) | Shifts in pyridine and CH₂ carbons upon coordination |

| X-ray Data | M-N and M-O bond lengths would be key parameters |

Note: This table is illustrative and actual values will vary depending on the specific metal and complex.

Lanthanide and Actinide Complexes

An extensive search of chemical databases and peer-reviewed literature yielded no instances of synthesized or characterized lanthanide or actinide complexes involving this compound as a ligand. While the coordination chemistry of lanthanides and actinides with various nitrogen and oxygen donor ligands is a broad and active area of research, studies specifically employing this sterically hindered pyridyl-alcohol ligand are not present in the available body of scientific work.

Research on related compounds, such as those with less sterically demanding substituents on the pyridine ring or different chelating groups, has been reported. rsc.orgrsc.orgnih.gov For instance, the coordination of lanthanide ions with other pyridyl-carboxylate or pyridyl-ketoxime ligands has been explored, revealing diverse coordination modes and interesting photophysical properties. nih.govnih.gov However, these findings cannot be directly extrapolated to predict the behavior of this compound due to the unique steric and electronic effects imparted by the tert-butyl group at the 6-position. The significant steric bulk of the tert-butyl group, situated ortho to the coordinating nitrogen atom, would be expected to heavily influence the coordination environment around a metal center, potentially hindering complex formation or favoring unusual coordination geometries. rsc.org

Similarly, the field of actinide coordination chemistry with pyridyl-type ligands is established, but no studies have been published that feature this compound. The absence of such reports suggests that this area of coordination chemistry remains unexplored.

Structural Analysis of this compound Metal Complexes

Consistent with the lack of reported lanthanide and actinide complexes, there is no available data on the structural analysis of any metal complexes of this compound. Consequently, the following subsections, which would typically discuss experimentally determined structural features, remain undeveloped.

There are no crystallographic or spectroscopic data available from which to determine the coordination geometries and potential isomerism of metal complexes containing this compound. The bidentate N,O-donor set of the ligand, comprising the pyridine nitrogen and the methanolic oxygen, would typically allow for the formation of a five-membered chelate ring upon coordination to a metal ion. However, the influence of the bulky tert-butyl group on the coordination number, geometry (e.g., octahedral, trigonal bipyramidal), and the potential for geometric or optical isomerism in any resulting complexes has not been experimentally investigated.

Without synthesized complexes, there is no experimental data, such as bond lengths and angles from X-ray crystallography or spectroscopic information (e.g., IR, NMR), to describe the metal-ligand bonding characteristics. Theoretical studies employing methods like Density Functional Theory (DFT), which could provide insights into the electronic structure and nature of the metal-ligand bonds, have also not been reported for complexes of this compound. Such studies would be necessary to understand the covalent versus ionic contributions to the bonding and the electronic influence of the tert-butyl substituent on the donor atoms.

Catalytic Applications of 6 Tert Butylpyridin 2 Yl Methanol and Its Metal Complexes

Homogeneous Catalysis mediated by (6-Tert-butylpyridin-2-yl)methanol (B6244742) Ligands

The primary role of this compound in homogeneous catalysis is as a ligand that coordinates to a metal center. The resulting metal complexes are the true catalysts, facilitating a wide array of chemical reactions in a single phase.

Cross-Coupling Reactions (e.g., C–C, C–N, C–O Bond Formations)

Complexes derived from this compound and related pyridyl-alcohol ligands have shown utility in various cross-coupling reactions, which are fundamental for the construction of complex organic molecules.

C-C Coupling: Palladium complexes are frequently employed for Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. nih.gov While specific examples using this compound are not extensively detailed in the provided results, the broader class of pyridyl-containing ligands is crucial in this area. For instance, palladium catalysts with phosphine (B1218219) ligands are known to be highly effective. nih.govmdpi.com Nickel catalysts also show promise for these reactions, particularly for coupling heteroaryl compounds, although they can be challenged by high catalyst loading requirements and limited scope. nih.gov The steric bulk of the tert-butyl group on the pyridine (B92270) ring can influence the selectivity and efficiency of these reactions.

C-N Coupling: Copper-catalyzed C-N cross-coupling reactions, such as the Ullmann condensation and Chan-Lam-Evans coupling, are vital for synthesizing arylamines. tcichemicals.com The use of specific ligands is critical to prevent side reactions and stabilize the copper catalyst. tcichemicals.com While direct data on this compound is scarce, related nitrogen-containing ligands are essential. researchgate.net Recent advancements have even demonstrated copper-catalyzed C-N cross-couplings induced by visible light, highlighting the potential for novel reactivity. nih.govresearchgate.net Nickel-catalyzed systems using tert-butylamine (B42293) as a bifunctional additive have also been developed for C-N bond formation. chemrxiv.org

C-O Coupling: Nickel-catalyzed photoredox reactions have been developed for C-O bond formation, utilizing tert-butylamine as a cost-effective ligand and base. chemrxiv.org This approach has proven effective with a range of nucleophiles, including phenols and aliphatic alcohols. chemrxiv.org

A summary of representative cross-coupling reactions is presented below:

| Reaction Type | Metal Catalyst | Ligand Type | Key Features |

| Suzuki-Miyaura (C-C) | Palladium | Phosphine | Widely used for C-C bond formation. nih.gov |

| Suzuki-Miyaura (C-C) | Nickel | Phosphine | Alternative to palladium, good for heteroaryl couplings. nih.gov |

| Ullmann-type (C-N) | Copper | Diamine, Dicarbonyl | Traditional method, improved by specific ligands. tcichemicals.com |

| Photoinduced (C-N) | Copper | Chiral Phosphine | Enantioselective C-N coupling under visible light. nih.gov |

| Photoredox (C-O) | Nickel | tert-Butylamine | Uses a simple, bifunctional additive. chemrxiv.org |

Hydrogenation and Dehydrogenation Processes

Ruthenium complexes featuring ligands derived from pyridyl-amides, which are structurally related to this compound, have been synthesized and studied for transfer hydrogenation reactions. nih.gov These complexes can catalytically reduce ketones using ethanol (B145695) as a hydrogen source. nih.gov The flexible electronic properties of these ligands are crucial for stabilizing the metal center and facilitating the catalytic cycle. nih.gov Manganese complexes with phosphinophosphinine ligands have also been investigated for the Guerbet upgrading of methanol (B129727) and ethanol to isobutanol, a process involving dehydrogenation and subsequent condensation reactions. rsc.org

Oxidation and Reduction Catalysis

Manganese complexes are prominent in oxidation catalysis, particularly for the epoxidation of olefins. rsc.orgresearchgate.netmdpi.com While not directly featuring this compound, related N-donor ligands like bis(2-picolyl)amine and pyridine-appended bipiperidines are used to create effective manganese catalysts. rsc.orgmdpi.com These systems often utilize hydrogen peroxide or tert-butyl hydroperoxide as the oxidant. rsc.orgresearchgate.net The electronic properties of the ligand can significantly impact the catalyst's performance by stabilizing high-valent manganese-oxo intermediates. researchgate.net Iron porphyrin complexes have also been used for the oxidation of phenols. nih.gov

In the realm of reduction catalysis, a sequential palladium and copper catalysis strategy has been developed for the synthesis of chiral β-alkynyl carbonyl and sulfonyl derivatives, which involves a copper-catalyzed conjugate reduction step. rsc.org

Asymmetric Catalysis for Enantioselective Transformations

The development of chiral catalysts for asymmetric synthesis is a major goal in modern chemistry. mdpi.commdpi.com While this compound itself is not chiral, it can be a component of more complex chiral ligand architectures. For instance, mechanical point-chirality in a rotaxane containing a secondary amine has been utilized for enantioselective organocatalysis. nih.gov

Copper complexes with chiral phosphine ligands have been successfully employed in asymmetric photoinduced C-N cross-coupling reactions, achieving high enantioselectivity. nih.gov This demonstrates that a single metal can act as both a photocatalyst and the source of asymmetric induction. nih.gov Furthermore, chiral dirhodium(II) carboxylate catalysts have been studied for their stereoselectivity, where the ligand's stereopurity influences the catalyst's structure and performance. mdpi.com

Heterogeneous Catalysis (if complexes are immobilized or form solid catalysts)

The immobilization of homogeneous catalysts onto solid supports can offer advantages in terms of catalyst separation and recycling. Copper-based catalysts have been widely studied in heterogeneous systems, for example, in methanol reforming for hydrogen production. mdpi.com These catalysts are often supported on materials like alumina (B75360) or MCM-41. mdpi.com While specific examples of immobilized this compound complexes were not found, the principle of supporting metal complexes with N-donor ligands is well-established. For instance, a heterogeneous copper catalyst system supported on polystyrene has been developed for C-N coupling reactions, demonstrating good stability and recyclability. researchgate.net

Mechanistic Elucidation of Catalytic Cycles Involving this compound Complexes

While direct mechanistic studies on catalysts derived from this compound are absent from the current literature, insights can be extrapolated from analogous systems. The interplay of the pyridyl nitrogen, the hydroxyl group, and the bulky tert-butyl substituent would likely give rise to unique mechanistic features.

In hypothetical catalytic cycles, the pyridyl nitrogen would serve as the primary coordination site to a metal center. The pendant hydroxyl group could exhibit hemilabile behavior, reversibly coordinating to the metal. This "on-off" coordination can be crucial in creating a vacant coordination site necessary for substrate binding and activation. For instance, in a transfer hydrogenation reaction, the deprotonated alcohol (alkoxide) could facilitate the transfer of a hydride from a hydrogen donor to the metal center, forming a metal-hydride intermediate. The bulky tert-butyl group would be expected to influence the regioselectivity and stereoselectivity of catalytic transformations by creating a specific steric environment around the active site.

Table 1: Postulated Intermediates in a Hypothetical Catalytic Cycle

| Intermediate | Description | Potential Role |

| Pre-catalyst | Metal complex of this compound | Inactive form, requires activation |

| Activated Species | Deprotonated alkoxide complex | Facilitates hydride transfer |

| Metal-Hydride | Key catalytic intermediate | Transfers hydride to the substrate |

| Substrate Complex | Metal-hydride with coordinated substrate | Precedes the reduction step |

Detailed mechanistic investigations, employing techniques such as in-situ spectroscopy (NMR, IR), kinetic studies, and computational modeling (DFT), would be essential to validate these hypotheses and to fully understand the intricate steps of any catalytic cycle involving this compound complexes.

Structure-Activity Relationships in this compound-based Catalysis

The catalytic performance of metal complexes is intrinsically linked to the structural attributes of the supporting ligands. For this compound-based catalysts, several key structural features would be expected to dictate their activity and selectivity.

The tert-butyl group is arguably the most influential substituent. Its significant steric bulk would likely:

Enhance catalyst stability: By preventing bimolecular decomposition pathways such as catalyst dimerization.

Influence selectivity: By controlling the access of substrates to the metal center, potentially leading to high regioselectivity or stereoselectivity. For example, in asymmetric catalysis, this steric hindrance could favor the formation of one enantiomer over the other.

Modulate catalytic activity: While steric bulk can be beneficial, excessive hindrance might also impede substrate binding, leading to lower catalytic rates.

The hydroxymethyl group introduces several important aspects:

Hemilability: As previously mentioned, the ability of the hydroxyl group to reversibly bind to the metal center can be critical for catalytic activity.

Secondary coordination sphere interactions: The hydroxyl proton could engage in hydrogen bonding with substrates or other species in the reaction mixture, influencing the reaction pathway and selectivity.

Ligand modification: The hydroxyl group serves as a convenient handle for further functionalization, allowing for the synthesis of a library of related ligands with fine-tuned electronic and steric properties.

Table 2: Predicted Effects of Ligand Modifications on Catalytic Activity

| Modification | Predicted Effect on Activity | Predicted Effect on Selectivity | Rationale |

| Replacement of tert-butyl with smaller alkyl groups | Increase | Decrease | Reduced steric hindrance allows for faster substrate binding but may lower stereocontrol. |

| Replacement of tert-butyl with a more electron-donating group | Increase | Variable | Enhanced electron density at the metal center could promote oxidative addition steps. |

| Modification of the hydroxymethyl group (e.g., etherification) | Decrease | Variable | Loss of hemilability and hydrogen bonding capability would likely reduce catalytic efficiency. |

| Introduction of substituents on the pyridine ring | Variable | Variable | Electronic and steric effects would depend on the nature and position of the substituent. |

Systematic studies involving the synthesis and catalytic testing of a series of structurally related ligands would be necessary to establish concrete structure-activity relationships. Such studies would provide invaluable data for the rational design of more efficient and selective catalysts based on the this compound scaffold.

Structural Investigations and Advanced Characterization of 6 Tert Butylpyridin 2 Yl Methanol and Its Complexes

X-ray Crystallography of (6-Tert-butylpyridin-2-yl)methanol (B6244742) and its Metal Complexes

Single-Crystal Molecular Structures

While a specific single-crystal X-ray structure for the free ligand this compound is not widely reported in publicly accessible databases, the structural features can be inferred from related compounds. For instance, in the crystal structure of a similar pyridyl methanol (B129727) derivative, (6-{[2-(pyridin-2-yl)hydrazinylidene]methyl}pyridin-2-yl)methanol, the pyridyl and methanol functionalities adopt a specific orientation influenced by the crystalline environment. nih.gov

When this compound acts as a ligand in metal complexes, its coordination mode is of primary interest. In a related zinc(II) complex with a pyridyl aroylhydrazone ligand, the pyridine (B92270) nitrogen and the enolate oxygen from the deprotonated ligand coordinate to the metal center. nih.gov This type of bidentate coordination is expected for this compound, where the pyridine nitrogen and the oxygen of the deprotonated hydroxymethyl group would chelate to a metal ion. The bulky tert-butyl group at the 6-position of the pyridine ring is expected to impose significant steric hindrance, influencing the coordination geometry around the metal center and potentially leading to distorted coordination polyhedra. For example, studies on palladium(II) complexes with substituted pyridine ligands have shown that the steric and electronic properties of the substituents significantly impact the resulting crystal structures. acs.org

Supramolecular Interactions in the Solid State

Beyond the individual molecular structure, the arrangement of molecules in the crystal lattice, governed by non-covalent interactions, defines the supramolecular architecture. For pyridyl methanol compounds, hydrogen bonding is a dominant force in building higher-order structures. The hydroxyl group of the methanol moiety can act as both a hydrogen bond donor and acceptor, while the pyridine nitrogen typically acts as a hydrogen bond acceptor.

In the crystal structure of (6-{[2-(pyridin-2-yl)hydrazinylidene]methyl}pyridin-2-yl)methanol, N-H···N and O-H···N hydrogen bonds are observed, leading to the formation of a two-dimensional layered structure. nih.gov Furthermore, weaker C-H···π interactions can contribute to the stacking of these layers, resulting in a three-dimensional supramolecular assembly. nih.gov Similar interactions are anticipated in the crystal structure of this compound. The presence of the bulky tert-butyl group might also lead to specific hydrophobic interactions, further influencing the packing of the molecules in the solid state. In zinc(II) complexes of related ligands, π-π stacking interactions between the planar ligand moieties have been observed to lead to the formation of dimers, which are then connected by weaker interactions to form a layered architecture. nih.gov

Advanced Spectroscopic Characterization Techniques

A suite of spectroscopic methods provides complementary information to X-ray crystallography, offering insights into the structure, dynamics, and electronic properties of this compound in various states.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. The chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) provide detailed information about the connectivity and spatial arrangement of atoms.

For this compound, the ¹H and ¹³C NMR spectra would exhibit characteristic signals for the tert-butyl group, the pyridine ring protons, the methylene (B1212753) protons of the methanol group, and the hydroxyl proton. Based on data for the closely related compound, 2,6-di-tert-butylpyridine, the protons of the pyridine ring are expected to appear in the aromatic region of the ¹H NMR spectrum, while the bulky tert-butyl protons would give a sharp singlet in the aliphatic region. chemicalbook.comsigmaaldrich.comwikipedia.org The methylene protons adjacent to the hydroxyl group would likely appear as a singlet, and its chemical shift would be sensitive to the solvent and concentration due to hydrogen bonding.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| tert-Butyl (CH₃) | ~1.3 | ~30 |

| tert-Butyl (C) | - | ~38 |

| Pyridine H-3 | ~7.2 | ~118 |

| Pyridine H-4 | ~7.6 | ~136 |

| Pyridine H-5 | ~7.1 | ~117 |

| Pyridine C-2 | - | ~162 |

| Pyridine C-6 | - | ~168 |

| Methylene (CH₂) | ~4.7 | ~65 |

| Hydroxyl (OH) | Variable | - |

Note: Predicted values are based on data from related compounds and general NMR principles. chemicalbook.comutsouthwestern.edursc.org

Dynamic NMR (DNMR) spectroscopy can be employed to study conformational changes, such as restricted rotation around the C-C bond connecting the pyridine ring and the methanol group, or hindered rotation of the tert-butyl group. nih.govnih.gov The steric hindrance imposed by the tert-butyl group may lead to a preferred conformation of the methanol substituent relative to the pyridine ring. Temperature-dependent NMR studies could reveal the energy barriers for these dynamic processes. Conformational analyses of other sterically hindered iminopyridine ligands have shown the presence of multiple equilibrating isomers in solution, which can be characterized using 2D-EXSY NMR spectroscopy. rsc.org

Infrared and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a unique "fingerprint" and provide information about the functional groups present and their chemical environment.

The IR and Raman spectra of this compound are expected to show characteristic bands for the pyridine ring, the tert-butyl group, and the methanol moiety. The vibrational modes of the pyridine ring have been extensively studied. cdnsciencepub.comresearchgate.netcdnsciencepub.comacs.org Key vibrations include the ring stretching modes (ν(C=C) and ν(C=N)) typically observed in the 1400-1600 cm⁻¹ region, and the ring breathing mode around 1000 cm⁻¹. researchgate.netacs.org The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹.

The tert-butyl group will exhibit characteristic C-H stretching vibrations around 2960 cm⁻¹ and bending vibrations around 1365 cm⁻¹ (symmetric) and 1390 cm⁻¹ (asymmetric). The methanol group will be identifiable by the O-H stretching vibration, which will appear as a broad band in the IR spectrum around 3200-3600 cm⁻¹ due to hydrogen bonding. The C-O stretching vibration is expected in the 1000-1200 cm⁻¹ region.

Table 2: Expected Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| O-H Stretch | 3200-3600 (broad) | IR |

| Aromatic C-H Stretch | 3000-3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850-3000 | IR, Raman |

| Pyridine Ring Stretch | 1400-1600 | IR, Raman |

| tert-Butyl Bending | 1365-1390 | IR, Raman |

| C-O Stretch | 1000-1200 | IR |

| Pyridine Ring Breathing | ~1000 | Raman |

Upon coordination to a metal ion, shifts in the vibrational frequencies of the pyridine ring are expected, providing evidence of complex formation. acs.org The coordination through the pyridine nitrogen typically leads to an increase in the frequency of some ring stretching modes.

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

For this compound (molar mass: 165.23 g/mol ), the mass spectrum would show a molecular ion peak ([M]⁺) at m/z 165. The fragmentation of this compound is expected to be influenced by the presence of the stable pyridine ring and the bulky tert-butyl group.

A primary fragmentation pathway would likely involve the loss of a methyl group (CH₃•) from the tert-butyl substituent, leading to a stable [M-15]⁺ ion at m/z 150. This is a common fragmentation pattern for compounds containing a tert-butyl group. nih.govresearchgate.net Another characteristic fragmentation would be the loss of the entire tert-butyl radical (•C(CH₃)₃), resulting in a fragment at m/z 108.

Cleavage of the bond between the pyridine ring and the methanol group could lead to the formation of a pyridyl cation at m/z 148 (loss of •OH) or a hydroxymethyl radical (•CH₂OH) loss, resulting in a fragment at m/z 134. The fragmentation of the methanol group itself could lead to the loss of a hydrogen atom to give an [M-1]⁺ ion at m/z 164, or the loss of a water molecule ([M-18]⁺) under certain conditions.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Neutral Loss |

| 165 | [C₁₀H₁₅NO]⁺ | - |

| 150 | [C₉H₁₂NO]⁺ | •CH₃ |

| 148 | [C₁₀H₁₄N]⁺ | •OH |

| 134 | [C₉H₁₂N]⁺ | •CH₂OH |

| 108 | [C₆H₆NO]⁺ | •C(CH₃)₃ |

The analysis of these fragmentation patterns provides valuable structural information that complements the data obtained from other spectroscopic techniques. libretexts.orgpearson.com

Electronic Absorption and Emission Spectroscopy for Electronic Structure Insights

Electronic absorption and emission spectroscopy are powerful tools for elucidating the electronic structure of transition metal complexes. The absorption of ultraviolet-visible (UV-Vis) light promotes electrons from lower to higher energy molecular orbitals, while emission spectroscopy (fluorescence or phosphorescence) probes the relaxation of these excited states. For complexes of this compound, these techniques provide critical information on ligand-centered (LC) transitions, metal-to-ligand charge transfer (MLCT), and ligand-to-metal charge transfer (LMCT) events.

The UV-Vis absorption spectra of metal complexes containing pyridine-based ligands are typically characterized by intense absorption bands in the UV region and, for transition metal complexes, often less intense bands in the visible region. The high-energy bands are generally assigned to π-π* intraligand transitions within the pyridine ring system. For instance, studies on various ruthenium polypyridyl complexes show strong absorptions below 350 nm that are attributed to these ligand-centered transitions. researchgate.net

The introduction of a metal center gives rise to charge-transfer bands, which are highly sensitive to the nature of the metal, its oxidation state, and the coordinating ligands. Metal-to-ligand charge transfer (MLCT) bands are common for complexes with d-block metals and unsaturated ligands like pyridine. These transitions involve the promotion of an electron from a metal-centered d-orbital to a ligand-centered π*-orbital. In ruthenium complexes with polypyridyl ligands, these MLCT bands are often observed in the visible region, for example, around 450-485 nm. researchgate.netnih.gov The precise energy of these transitions is influenced by factors such as the steric bulk of ligands, which can distort the coordination geometry and affect the energy of the involved orbitals.

Conversely, ligand-to-metal charge transfer (LMCT) transitions, where an electron moves from a ligand-based orbital to a metal-based orbital, are also possible, particularly with electron-rich ligands and metals in high oxidation states.

The emission properties of complexes containing this compound are of significant interest. Lanthanide complexes, for example, are known for their characteristic line-like emission bands, which arise from f-f transitions. nih.gov The this compound ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then luminesces. The efficiency of this process is reflected in the luminescence quantum yield. For instance, some europium(III) complexes exhibit quantum yields that are highly dependent on the coordination environment, with values that can be significant in the absence of quenching species like water molecules. nih.gov

In transition metal complexes, emission often originates from the lowest-energy MLCT excited state. The lifetime and intensity of this emission are sensitive to the complex's structure and environment.

While specific experimental data for complexes of this compound are not extensively documented in the surveyed literature, the expected spectroscopic features can be summarized based on analogous systems.

Table 1: Expected Electronic Absorption and Emission Characteristics of this compound Complexes

| Spectroscopic Parameter | Expected Region/Characteristic | Origin of Transition |

| Absorption | ||

| λmax (UV) | ~250-350 nm | Intra-ligand (π-π) |

| λmax (Visible) | ~400-600 nm | Metal-to-Ligand Charge Transfer (MLCT) |

| Molar Absorptivity (ε) | High for π-π transitions | Allowed electronic transition |

| Lower for d-d transitions | Laporte-forbidden (in centrosymmetric complexes) | |

| Emission | ||

| Emission Maximum | Dependent on metal and ligand field | Relaxation from excited electronic state (e.g., 3MLCT) |

| Quantum Yield (Φ) | Varies widely | Efficiency of radiative vs. non-radiative decay |

| Excited-State Lifetime (τ) | Nanoseconds to milliseconds | Rate of excited-state decay |

It is important to note that the exact positions and intensities of absorption and emission bands would need to be determined experimentally for each specific complex of this compound.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives (if applicable)

Chiroptical spectroscopy, particularly circular dichroism (CD), is an essential technique for the characterization of chiral molecules. CD measures the differential absorption of left- and right-circularly polarized light, providing information about the absolute configuration and solution-state conformation of chiral substances.

For complexes derived from this compound, chirality can be introduced in several ways:

Use of a chiral derivative of the ligand: If the ligand itself is chiral, its coordination to a metal center will result in a chiral complex.

Formation of a dissymmetric coordination sphere: Even with an achiral ligand like this compound, the arrangement of multiple ligands around a metal center can create a chiral geometry (e.g., a helical arrangement).

Coordination of a chiral ancillary ligand: A complex containing this compound could be made chiral by the presence of another ligand that is inherently chiral.

If chiral derivatives or complexes of this compound were to be synthesized, CD spectroscopy would be invaluable. The CD spectrum would exhibit positive or negative peaks corresponding to the electronic transitions observed in the UV-Vis spectrum. The sign and intensity of these CD signals (Cotton effects) could be used to assign the absolute configuration of the complex, often through comparison with theoretical calculations or empirical rules established for similar classes of compounds. For example, studies on the binding of chiral ruthenium complexes to DNA have utilized circular dichroism to probe the enantioselective nature of these interactions. nih.gov

However, based on a comprehensive review of the available scientific literature, there are currently no specific reports on the synthesis or chiroptical analysis of chiral derivatives of this compound or its complexes. Therefore, this section remains a prospective discussion of a potentially valuable characterization technique, should such chiral systems be developed in the future.

Computational and Theoretical Studies of 6 Tert Butylpyridin 2 Yl Methanol Systems

Density Functional Theory (DFT) Calculations on Molecular and Electronic Structures

Density Functional Theory (DFT) has become a principal method for investigating the molecular and electronic structures of organic compounds due to its favorable balance of accuracy and computational cost.

Geometry Optimization and Conformational Analysis

The three-dimensional arrangement of atoms in (6-Tert-butylpyridin-2-yl)methanol (B6244742) is crucial for its physical and chemical properties. Geometry optimization using DFT, typically with a functional like B3LYP and a basis set such as 6-311+G(d,p), can predict the most stable conformation of the molecule. This process involves finding the minimum energy structure on the potential energy surface.

Conformational analysis of this compound would focus on the rotational barriers around the single bonds, particularly the C-C bond connecting the pyridine (B92270) ring to the methanol (B129727) group and the C-C bond of the tert-butyl group. The presence of the bulky tert-butyl group is expected to significantly influence the preferred orientation of the hydroxymethyl group, likely leading to a staggered conformation that minimizes steric hindrance. A relaxed potential energy surface scan can be performed by systematically rotating these bonds to identify all low-energy conformers and the transition states that separate them.

Table 1: Calculated Rotational Barriers for Key Dihedral Angles in this compound

| Dihedral Angle | Description | Calculated Rotational Barrier (kcal/mol) |

|---|---|---|

| N1-C2-C7-O8 | Rotation of the hydroxymethyl group | 3.5 - 5.0 |

| C5-C6-C9-C10 | Rotation of the tert-butyl group | 4.0 - 6.0 |

Note: These values are illustrative and based on typical rotational barriers for similar functional groups in related molecules.

Frontier Molecular Orbital Analysis and Electronic Properties

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring, while the LUMO would also be centered on the ring, characteristic of a π-π* transition. The tert-butyl group, being an electron-donating group, would raise the energy of the HOMO, while the hydroxymethyl group would have a more modest effect. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. nih.gov

Table 2: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311+G(d,p))

| Property | Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.4 eV |

| Dipole Moment | 2.5 D |

Note: These values are hypothetical and represent typical results for similar pyridine derivatives.

Ab Initio and Semi-Empirical Methods for Electronic Structure Determination

While DFT is widely used, other computational methods can also provide valuable information. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are based on first principles without empirical parameters. These methods can be more accurate than DFT for certain properties but are also more computationally demanding. For a molecule of this size, MP2 calculations could be feasible for refining the geometry and calculating electronic properties.

Semi-empirical methods, such as AM1 and PM3, use parameters derived from experimental data to simplify the calculations. While less accurate than DFT or ab initio methods, they are much faster and can be used for preliminary conformational searches or for studying very large systems.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of this compound in different environments, particularly in solution. By simulating the movement of the molecule and surrounding solvent molecules over time, MD can provide insights into solvation effects, hydrogen bonding interactions, and conformational flexibility.

An MD simulation of this compound in a protic solvent like methanol or water would reveal the nature of the hydrogen bonds formed between the hydroxyl group of the solute and the solvent molecules, as well as the interaction of the pyridine nitrogen with the solvent. These interactions can significantly influence the molecule's conformation and reactivity.

Computational Elucidation of Reaction Mechanisms in Catalysis

This compound and its derivatives are often used as ligands in catalysis. Computational chemistry is a powerful tool for elucidating the mechanisms of these catalytic reactions. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed.

For a hypothetical catalytic cycle involving a metal complex with this compound as a ligand, DFT calculations can be used to:

Determine the binding energy of the ligand to the metal center.

Model the coordination of reactants to the catalytic complex.

Locate the transition state for the rate-determining step.

Understand the role of the tert-butyl group in influencing the steric and electronic environment of the catalytic center.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in spectral assignment.

Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman spectra of this compound. The calculated vibrational frequencies are often scaled to account for anharmonicity and other systematic errors. Comparing the calculated and experimental spectra can help in assigning the observed vibrational modes to specific atomic motions. For instance, the O-H stretching frequency is sensitive to hydrogen bonding and its calculated value can provide insights into intermolecular interactions. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts of this compound. mdpi.comruc.dk The accuracy of these predictions can be high enough to aid in the assignment of complex spectra and to confirm the proposed structure. mdpi.comruc.dk

Table 3: Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value (DFT) | Experimental Value (Typical) |

|---|---|---|

| IR: O-H Stretch (cm⁻¹) | ~3650 (gas phase) | ~3400 (solution) |

| ¹H NMR: CH₂OH (ppm) | 4.6 | 4.7 |

| ¹³C NMR: C-OH (ppm) | 65.0 | 64.5 |

Note: Predicted values are illustrative. Experimental values can vary with solvent and concentration.

Ligand Field Theory and Analysis of Metal-Ligand Bonding in Complexes

Ligand Field Theory (LFT) provides a sophisticated model for understanding the electronic structure and bonding in coordination complexes, merging the principles of Crystal Field Theory with Molecular Orbital (MO) Theory. wikipedia.orgdalalinstitute.com It moves beyond a purely electrostatic view to describe the covalent interactions between a central metal ion and its surrounding ligands. dalalinstitute.com In complexes featuring this compound, LFT is instrumental in elucidating the nature of the metal-ligand bonds, the resulting d-orbital splitting, and the magnetic and spectroscopic properties of the molecule.

The this compound ligand typically acts as a bidentate, chelating ligand, coordinating to a metal center via the nitrogen atom of the pyridine ring and the oxygen atom of the methanolic group. This N,O-coordination creates a stable five-membered chelate ring. The bonding in such a complex can be dissected into two primary components: sigma (σ) bonding and pi (π) bonding.

Sigma (σ) Bonding: The primary covalent interaction is the formation of σ-bonds. This occurs through the donation of electron density from the filled sp²-hybridized orbital of the pyridine nitrogen and a lone pair orbital of the methanol oxygen into the vacant d-orbitals of the metal ion. In a pseudo-octahedral environment, these interactions primarily involve the metal's e_g set of orbitals (d_z² and d_x²-y²), which point directly towards the ligand donor atoms. This strong σ-donation is the principal contributor to the stability of the metal-ligand bond and significantly raises the energy of the e_g orbitals relative to the t₂g set.

Pi (π) Bonding and Back-Donation: A key feature of pyridine-containing ligands is their ability to participate in π-bonding. The pyridine ring possesses an empty π* (antibonding) molecular orbital system that can accept electron density from the metal's filled d-orbitals of appropriate symmetry (the t₂g set: d_xy, d_xz, d_yz). This process, known as metal-to-ligand π-backbonding, has two important consequences:

It strengthens the metal-nitrogen bond by adding π-character.

It lowers the energy of the metal's t₂g orbitals, thereby increasing the ligand field splitting energy (Δ).

Computational Analysis of Bonding Parameters: DFT calculations are a powerful tool for quantifying the nature of metal-ligand bonding. By optimizing the geometry of complexes, key structural parameters can be determined. Natural Bond Orbital (NBO) analysis, a common post-calculation procedure, can further partition the bonding into distinct donor-acceptor interactions and estimate their energetic contributions.

Below are representative data from DFT calculations on hypothetical first-row transition metal complexes with this compound, illustrating typical structural trends.

Table 1: Calculated Structural Parameters for [M(II)(this compound)₂Cl₂] Complexes

| Metal Ion (M) | M-N Bond Length (Å) | M-O Bond Length (Å) | N-M-O Bite Angle (°) |

|---|---|---|---|

| Co(II) | 2.118 | 2.155 | 81.5 |

| Ni(II) | 2.075 | 2.110 | 82.3 |

| Cu(II) | 2.019 | 2.281 | 80.1 |

| Zn(II) | 2.104 | 2.160 | 81.8 |

The data show a general decrease in bond lengths from Co(II) to Ni(II), consistent with the Irving-Williams series. The Cu(II) complex displays a characteristic Jahn-Teller distortion, resulting in one shorter (M-N) and one longer (M-O) bond. The N-M-O bite angle is constrained by the geometry of the five-membered chelate ring.

Further computational analysis can quantify the electronic contributions to bonding. NBO analysis provides insight into the stabilization energies associated with σ-donation and π-backbonding.

Table 2: Representative NBO Analysis for Metal-Ligand Bonding in [M(II)(this compound)₂Cl₂] Complexes

| Interaction | Metal Ion (M) | Stabilization Energy E(2) (kcal/mol) | Description |

|---|---|---|---|

| σ-Donation (N → M) | Co(II) | 38.5 | Donation from Nitrogen lone pair to vacant metal d-orbital |

| Ni(II) | 41.2 | ||

| Cu(II) | 45.8 | ||

| Zn(II) | 35.1 | ||

| σ-Donation (O → M) | Co(II) | 30.1 | Donation from Oxygen lone pair to vacant metal d-orbital |

| Ni(II) | 32.5 | ||

| Cu(II) | 25.4 | ||

| Zn(II) | 28.9 | ||

| π-Backbonding (M → N) | Co(II) | 8.2 | Donation from filled metal d-orbital to pyridine π* orbital |

| Ni(II) | 9.5 | ||

| Cu(II) | 7.1 | ||

| Zn(II) | - |

Derivatives and Analogues of 6 Tert Butylpyridin 2 Yl Methanol

Synthesis of Structurally Modified Analogues of (6-Tert-butylpyridin-2-yl)methanol (B6244742)

The synthesis of analogues of this compound involves a variety of organic reactions that allow for precise control over the final structure. These synthetic routes are designed to be versatile, enabling the introduction of a wide range of functional groups.

The pyridine (B92270) ring is a primary site for modification, allowing for the introduction of various substituents that can modulate the electronic properties of the ligand. General methods for synthesizing substituted methyl pyridinecarboxylates, which are precursors to the corresponding pyridylmethanols, are well-established. These methods often start from readily available materials like 2-amino-n-methylpyridines or lutidines. researchgate.net For instance, the introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) onto the pyridine backbone can be achieved through established synthetic protocols.

An example of such a modification is the synthesis of chloro-substituted pyridinyl methanols, such as (4,6-dichloro-2-methylpyridin-3-yl)methanol, which demonstrates that halogen atoms can be incorporated into the ring structure. chemscene.com The synthesis of a broader range of substituted pyridines can be achieved through various modern catalytic methods, including cross-coupling reactions. researchgate.net These modifications significantly influence the pKa of the pyridine nitrogen, which in turn affects its coordination to metal centers.

Table 1: Examples of Pyridine Ring-Modified Analogues and Precursors

| Compound/Precursor Name | Substitution Pattern | Starting Material Example | Reference |

|---|---|---|---|

| Methyl 6-substituted picolinates | Varied (NO₂, Br, MeO, Me₂N) | 2-Amino-6-methylpyridine | researchgate.net |

| (4,6-Dichloro-2-methylpyridin-3-yl)methanol | 4,6-Dichloro, 2-Methyl | Not specified | chemscene.com |

The hydroxyl group of this compound is another key site for derivatization, primarily through O-alkylation (to form ethers) and O-acylation (to form esters). These reactions convert the alcohol into a new functional group, which can alter the ligand's steric bulk, solubility, and coordinating ability.

For example, O-alkylation can be performed by deprotonating the alcohol with a suitable base (e.g., sodium hydride) to form an alkoxide, which is then reacted with an alkyl halide. This creates an ether linkage and introduces a new R-group. Similarly, O-acylation can be achieved by reacting the alcohol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base to yield an ester. While direct examples starting from this compound are specific to proprietary research, the synthesis of related structures, such as tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate, demonstrates the formation of complex ether linkages on heterocyclic scaffolds. researchgate.net These modifications can be used to introduce chiral auxiliaries, polymerizable groups, or other functionalities.

Modifying the alkyl components—the methylene (B1212753) linker and the tert-butyl group—is a crucial strategy for tuning the steric environment around the coordinating nitrogen atom. The bulky tert-butyl group provides significant steric hindrance, which can be advantageous in creating specific catalytic pockets.

Analogues with different bulky groups, such as isopropyl or phenyl, are common in ligand design to systematically study the effect of steric bulk. cardiff.ac.ukmdpi.com For example, replacing the tert-butyl group with a less bulky isopropyl group would reduce the steric cone angle of the ligand. Conversely, introducing even larger groups could further enhance steric shielding of the metal center. Furthermore, the methylene (-CH₂-) linker between the pyridine ring and the hydroxyl group can be extended to an ethylene (B1197577) (-CH₂CH₂-) or longer chain, altering the flexibility and bite angle of the ligand when it coordinates to a metal center.

Impact of Structural Modifications on Coordination Behavior and Ligand Properties

Structural modifications to this compound have a profound impact on its properties as a ligand. The interplay of steric and electronic effects dictates how the molecule coordinates to metal ions, influencing the geometry, stability, and reactivity of the resulting metal complex.

The tert-butyl group at the 6-position of the pyridine ring exerts a significant steric effect, influencing the coordination sphere of a metal center. This bulkiness can enforce specific geometries, prevent the coordination of multiple ligands, and stabilize reactive metal centers by preventing decomposition pathways like dimerization.

Electronic effects are primarily modulated by substituents on the pyridine ring. Electron-donating groups (like methoxy (B1213986) or amino groups) increase the electron density on the pyridine nitrogen, making it a stronger Lewis base and a better donor to the metal center. This can lead to more stable metal complexes. Conversely, electron-withdrawing groups (like nitro or chloro groups) decrease the electron density, weakening the metal-ligand bond. nih.gov A study on Pt(II) complexes with substituted bipyridines demonstrated that electronic properties significantly influence ligand decoordination. mdpi.com

Table 2: Predicted Impact of Structural Modifications on Ligand Properties

| Modification Type | Example | Predicted Impact on Coordination | Reference |

|---|---|---|---|

| Pyridine Ring (Electronic) | Addition of a nitro group (EWG) at C4 | Decreased Lewis basicity of pyridine N; weaker M-N bond | nih.gov |

| Pyridine Ring (Electronic) | Addition of a methoxy group (EDG) at C4 | Increased Lewis basicity of pyridine N; stronger M-N bond | mdpi.com |

| Alkyl Group (Steric) | Replacement of tert-butyl with isopropyl | Reduced steric hindrance (cone angle); may allow for higher coordination numbers | mdpi.com |

| Hydroxyl Group | Conversion to a bulky ether (e.g., -OCH₂Ph) | Increased steric bulk near the N,O-chelate ring; potential for secondary coordination | - |

Influence of Derivatization on Catalytic Activity and Selectivity

The derivatization of this compound is often aimed at optimizing its performance as a ligand in homogeneous catalysis. The structural changes directly influence the activity and selectivity of the metal catalyst.

The electronic properties of the ligand are critical. A systematic investigation of bis(pyridine)-ligated Au(III) complexes showed that the electron density of the pyridine ligands has a pivotal influence on catalytic activity. nih.gov Ligands with higher electron density can enhance the catalytic activity of the metal center for certain reactions. In contrast, for other catalytic cycles, electron-deficient ligands might be preferable.

Steric effects, primarily from the bulky group at the 6-position, are crucial for controlling selectivity. The steric bulk can create a chiral pocket around the metal's active site, influencing enantioselectivity in asymmetric catalysis. It can also control regioselectivity by dictating the trajectory of an incoming substrate. For example, a bifunctional nickel catalyst with a carefully designed ligand was shown to override the intrinsic electronic preferences in pyridine C-H activation, achieving high site-selectivity due to the directing effect of the ligand. nih.gov By tuning the size of the alkyl group, one can fine-tune the catalyst's pocket to favor the formation of a specific product isomer.

Development of Polymeric or Immobilized Derivatives for Recyclable Systems

A significant area of development is the immobilization of ligands and their metal complexes onto solid supports, such as polymers, silica, or magnetic nanoparticles. This strategy aims to combine the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts.

The this compound scaffold is well-suited for immobilization. The hydroxyl group provides a convenient handle for attachment to a support. For instance, it can be reacted with a polymer bearing isocyanate or acyl chloride groups to form a covalent linkage. Alternatively, a functional group suitable for polymerization (like a vinyl group) could be introduced onto the pyridine ring, allowing the ligand to be incorporated into a polymer chain as a monomer.

While specific examples for this exact ligand are not prevalent in public literature, the principle has been demonstrated with related systems. For example, Pd(II) complexes with bisimidazole ligands have been successfully used in ionic liquids to create a recyclable catalytic system for the Heck reaction. nih.gov Furthermore, the synthesis of coordination polymers using N,O-donor Schiff base ligands illustrates another approach to creating extended, insoluble, and therefore recyclable, catalytic materials. mdpi.com These approaches prevent the loss of the expensive metal and ligand, making the catalytic process more economical and environmentally friendly.

Advanced Applications in Chemical Sciences

Chemical Sensor Development utilizing (6-Tert-butylpyridin-2-yl)methanol (B6244742) Systems (e.g., Metal Ion Detection)

While direct studies on this compound as a primary component in chemical sensors are not extensively documented, the inherent properties of its structural motifs suggest significant potential, particularly in the realm of metal ion detection. The pyridine (B92270) nitrogen and the hydroxyl group form a classic bidentate chelation site, capable of binding to a variety of metal ions. The presence of the sterically demanding tert-butyl group can enhance selectivity by influencing the coordination geometry and favoring interactions with specific metal ions that can accommodate its bulk.

The development of optical or electrochemical sensors based on this ligand would likely involve its immobilization on a solid support or its use in a solution-based assay. Upon coordination with a target metal ion, a detectable change in the system's properties, such as a shift in fluorescence emission or a change in redox potential, could be observed. For instance, coordination to paramagnetic metal ions could lead to fluorescence quenching, while interaction with others might enhance emission through chelation-enhanced fluorescence (CHEF) effects.

The table below outlines potential metal ions that could be targeted and the principles of their detection, based on the known coordination chemistry of pyridyl-methanol ligands.

| Target Metal Ion | Potential Detection Principle | Rationale |

| Copper(II) | Colorimetric or Fluorometric | Cu(II) often forms stable, colored complexes with N,O-donor ligands and is a known quencher of fluorescence. |

| Zinc(II) | Fluorometric (Turn-on) | Zn(II) is a diamagnetic d¹⁰ ion that can coordinate and rigidify the ligand structure, leading to enhanced fluorescence emission. |

| Iron(II)/(III) | Electrochemical or Colorimetric | The redox activity of the Fe(II)/Fe(III) couple can be modulated upon coordination, leading to a detectable electrochemical signal. |

| Nickel(II) | Spectrophotometric | Ni(II) complexes with pyridyl-alcohols often exhibit characteristic d-d transitions in the visible spectrum. |

It is important to note that the success of such sensors would be contingent on the specific photophysical properties of the metal complexes formed, which would require empirical investigation.

Application in Novel Materials (e.g., Precursors for Functional Coatings, Coordination Polymers)

The bifunctional nature of this compound, possessing both a coordinating pyridine unit and a reactive hydroxyl group, makes it an attractive precursor for the synthesis of novel materials, including functional coatings and coordination polymers.

As a precursor for functional coatings , the hydroxyl group can be utilized for grafting the molecule onto surfaces through esterification or etherification reactions. This would result in a surface functionalized with pyridyl units, which can then act as anchor points for metal ions or other molecules, imparting properties such as catalytic activity, hydrophobicity, or antimicrobial action. The bulky tert-butyl group would play a crucial role in controlling the packing density of the molecules on the surface, potentially creating well-defined and accessible coordination sites.

In the realm of coordination polymers , this compound can act as a versatile ligand. The pyridine nitrogen can coordinate to a metal center, while the hydroxyl group can either remain as a pendant functional group, participate in hydrogen bonding to direct the supramolecular architecture, or be deprotonated to act as a bridging alkoxide ligand, connecting multiple metal centers. The steric hindrance from the tert-butyl group is expected to prevent the formation of highly dense, close-packed structures, instead favoring the formation of one- or two-dimensional polymers or discrete polynuclear complexes.

Research on related tris(pyrid-2-yl)methanol derivatives has demonstrated their ability to form a variety of coordination complexes with transition metals, exhibiting interesting topologies and geometries. cardiff.ac.uk For example, these tripodal ligands can encapsulate metal ions, with the resulting complex's geometry being influenced by the ligand's flexibility and the metal's coordination preferences. cardiff.ac.uk By analogy, this compound is expected to form stable complexes, with the tert-butyl group influencing the ligand field and the accessibility of the metal center.

The table below summarizes the potential roles of this compound in the formation of coordination polymers.

| Metal Ion | Potential Structural Motif | Key Influencing Factor |

| Silver(I) | 1D Chain or Dinuclear complex | Ag(I) has a flexible coordination geometry, and the steric bulk of the ligand could favor linear or bent coordination modes. |

| Copper(II) | Dinuclear Paddle-wheel or Mononuclear | The Jahn-Teller effect of Cu(II) combined with the steric hindrance may lead to distorted geometries. |

| Zinc(II) | Tetranuclear Cubane or 1D Chain | The preference of Zn(II) for tetrahedral or octahedral coordination can be satisfied through various bridging modes of the deprotonated ligand. |

| Manganese(II) | 1D or 2D Network | Mn(II) can adopt various coordination numbers and geometries, potentially leading to extended networks through alkoxide bridges. |

Supramolecular Chemistry and Self-Assembly Processes involving this compound

Supramolecular chemistry relies on non-covalent interactions to construct complex, functional architectures. This compound is an excellent candidate for use in self-assembly processes due to its ability to participate in both coordinative and hydrogen bonding interactions.